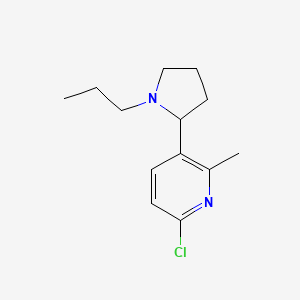

6-Chloro-2-methyl-3-(1-propylpyrrolidin-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-2-methyl-3-(1-propylpyrrolidin-2-yl)pyridine is a pyridine derivative with a molecular formula of C13H19ClN2 and a molecular weight of 238.75 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, making it a valuable scaffold in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-3-(1-propylpyrrolidin-2-yl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, which offers a greener and more efficient approach compared to conventional batch reactions . This method allows for the selective α-methylation of pyridines, producing the desired compound with high selectivity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-methyl-3-(1-propylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyrrolidine derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity

Research indicates that derivatives of pyridine compounds, including 6-Chloro-2-methyl-3-(1-propylpyrrolidin-2-yl)pyridine, exhibit promising anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

2. Neuropharmacological Effects

The structural characteristics of this compound suggest potential applications in treating neurological disorders. Pyridine derivatives are known to interact with neurotransmitter systems, which may lead to the development of treatments for conditions such as anxiety and depression. The presence of the propylpyrrolidine group enhances its ability to cross the blood-brain barrier, making it a candidate for further neuropharmacological studies .

3. Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics . This opens avenues for developing new antimicrobial agents in an era of increasing antibiotic resistance.

Case Study 1: Anticancer Efficacy

A study published in the Bulletin of the Chemical Society of Ethiopia detailed the synthesis and evaluation of various pyridine derivatives for anticancer activity. The results demonstrated that certain modifications to the pyridine structure enhanced cytotoxic effects against breast cancer cell lines. Specifically, compounds with similar substituents to those found in this compound showed significant promise in inhibiting cancer cell proliferation .

Case Study 2: Neuropharmacological Research

In a neuropharmacology study, researchers investigated the effects of pyrrolidine-containing pyridines on anxiety-like behaviors in rodent models. The findings suggested that these compounds could modulate GABAergic transmission, leading to anxiolytic effects. The specific role of the propylpyrrolidine group was highlighted as crucial for enhancing activity at GABA receptors, indicating potential therapeutic applications for anxiety disorders .

Wirkmechanismus

The mechanism of action of 6-Chloro-2-methyl-3-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This interaction can lead to different biological profiles depending on the spatial orientation of substituents and binding modes to enantioselective proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Pyrrolizines

- Pyrrolidine-2-one

- Pyrrolidine-2,5-diones

- Prolinol

Uniqueness

6-Chloro-2-methyl-3-(1-propylpyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine and pyrrolidine rings, which can lead to distinct biological activities and chemical reactivity .

Biologische Aktivität

6-Chloro-2-methyl-3-(1-propylpyrrolidin-2-yl)pyridine, identified by its CAS number 1352515-36-6, is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a chloro group and a propylpyrrolidine moiety. Its molecular formula is C11H15ClN2.

| Property | Value |

|---|---|

| Molecular Formula | C11H15ClN2 |

| Molecular Weight | 224.7 g/mol |

| CAS Number | 1352515-36-6 |

| Melting Point | Not specified |

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology and cardiovascular effects. Its structural similarity to known pharmacological agents suggests potential interactions with neurotransmitter systems and ion channels.

Neuropharmacological Effects

Studies have shown that compounds with similar structures can influence dopaminergic and serotonergic systems, leading to effects such as modulation of mood and cognition. The specific activity of this compound in these pathways has not been extensively documented, but its potential as a cognitive enhancer aligns with trends observed in related compounds .

Cardiovascular Activity

Preliminary studies suggest that this compound may have antiarrhythmic properties. In vitro assays have indicated that similar pyridine derivatives can affect cardiac action potentials by modulating potassium currents, which is crucial for maintaining normal heart rhythm .

Case Study: Antiarrhythmic Effects

A relevant study investigated the antiarrhythmic properties of related pyrrolidine derivatives. In this study, compounds were tested on guinea pig myocardium, demonstrating significant positive inotropic effects at certain concentrations. While specific data for this compound is lacking, the findings suggest that similar structural motifs can yield beneficial cardiac effects .

Antioxidant Activity

The antioxidant capacity of pyridine derivatives has been explored in various studies. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This property may contribute to their overall therapeutic potential, particularly in conditions characterized by oxidative damage .

Summary of Key Studies

- Neuropharmacological Assessment : A study on pyrrolidine derivatives indicated potential cognitive-enhancing effects through modulation of neurotransmitter systems.

- Cardiac Function Studies : Research on related compounds showed significant improvements in cardiac contraction and relaxation metrics under controlled conditions.

- Antioxidant Evaluation : Several studies highlighted the ability of structurally similar compounds to mitigate oxidative stress in various biological models.

Table 2: Summary of Biological Activities

Eigenschaften

Molekularformel |

C13H19ClN2 |

|---|---|

Molekulargewicht |

238.75 g/mol |

IUPAC-Name |

6-chloro-2-methyl-3-(1-propylpyrrolidin-2-yl)pyridine |

InChI |

InChI=1S/C13H19ClN2/c1-3-8-16-9-4-5-12(16)11-6-7-13(14)15-10(11)2/h6-7,12H,3-5,8-9H2,1-2H3 |

InChI-Schlüssel |

RBRUFXMLOWDDFB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1CCCC1C2=C(N=C(C=C2)Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.